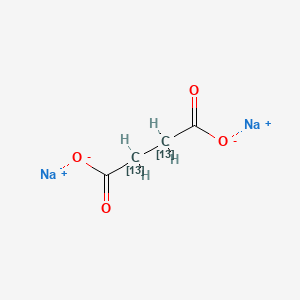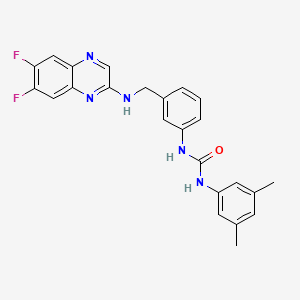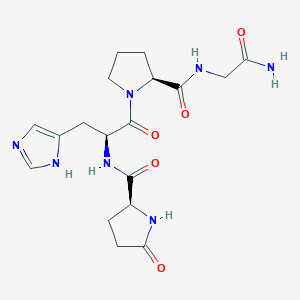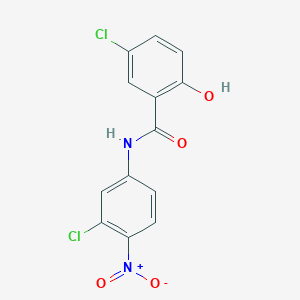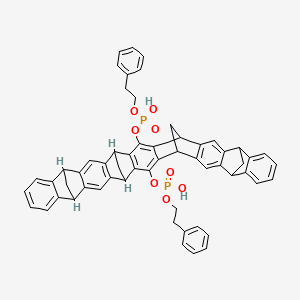
SARS-CoV-2-IN-25
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SARS-CoV-2-IN-25 is a chemical compound that has garnered significant attention due to its potential applications in combating the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the virus responsible for the COVID-19 pandemic. This compound is part of a broader class of inhibitors designed to target specific proteins or enzymes critical to the virus’s replication and survival.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2-IN-25 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. Common synthetic routes may involve:
Formation of Key Intermediates: This step often includes the use of organic solvents and catalysts to facilitate the formation of intermediate compounds.
Coupling Reactions: These reactions are crucial for assembling the final structure of this compound. Reagents such as palladium catalysts and ligands are frequently used.
Purification: The final product is purified using techniques like chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely scale up these laboratory methods, incorporating large-scale reactors and automated systems to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification systems can enhance the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
SARS-CoV-2-IN-25 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using agents such as sodium borohydride, leading to the formation of different functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
SARS-CoV-2-IN-25 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential to inhibit viral replication, making it a candidate for antiviral drug development.
Medicine: Explored for therapeutic applications in treating COVID-19 and other viral infections.
Industry: Utilized in the development of diagnostic tools and assays for detecting SARS-CoV-2.
Mechanism of Action
The mechanism of action of SARS-CoV-2-IN-25 involves targeting specific proteins or enzymes essential for the replication and survival of SARS-CoV-2. The compound binds to these molecular targets, inhibiting their activity and thereby preventing the virus from replicating. Key pathways involved include:
Inhibition of Viral Proteases: this compound may inhibit proteases like the main protease (Mpro), which is crucial for processing viral polyproteins.
Interference with RNA Polymerase: The compound can also target RNA-dependent RNA polymerase, hindering the replication of viral RNA.
Comparison with Similar Compounds
SARS-CoV-2-IN-25 can be compared with other similar compounds to highlight its uniqueness:
Remdesivir: An antiviral drug that also targets RNA-dependent RNA polymerase but has a different chemical structure and mechanism of action.
Nirmatrelvir: Another protease inhibitor with a distinct binding affinity and specificity compared to this compound.
Favipiravir: Targets viral RNA polymerase but differs in its pharmacokinetics and efficacy profile.
By comparing these compounds, researchers can better understand the unique properties and potential advantages of this compound in antiviral therapy.
Properties
Molecular Formula |
C58H48O8P2 |
|---|---|
Molecular Weight |
934.9 g/mol |
IUPAC Name |
[22-[hydroxy(2-phenylethoxy)phosphoryl]oxy-3-tridecacyclo[22.14.1.15,20.19,16.128,35.02,23.04,21.06,19.08,17.010,15.025,38.027,36.029,34]dotetraconta-2,4(21),6(19),7,10,12,14,17,22,25(38),26,29,31,33,36-pentadecaenyl] 2-phenylethyl hydrogen phosphate |
InChI |
InChI=1S/C58H48O8P2/c59-67(60,63-21-19-31-11-3-1-4-12-31)65-57-53-49-29-51(47-27-43-39-23-37(41(43)25-45(47)49)33-15-7-9-17-35(33)39)55(53)58(66-68(61,62)64-22-20-32-13-5-2-6-14-32)56-52-30-50(54(56)57)46-26-42-38-24-40(44(42)28-48(46)52)36-18-10-8-16-34(36)38/h1-18,25-28,37-40,49-52H,19-24,29-30H2,(H,59,60)(H,61,62) |
InChI Key |
LYCGVUAQGODBLB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3=CC=CC=C3C1C4=CC5=C(C=C24)C6CC5C7=C6C(=C8C9CC(C8=C7OP(=O)(O)OCCC1=CC=CC=C1)C1=C9C=C2C3CC(C2=C1)C1=CC=CC=C31)OP(=O)(O)OCCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[[2-Chloro-4-(trifluoromethyl)phenoxy]methyl]-2-fluoro-benzoic acid](/img/structure/B12399665.png)
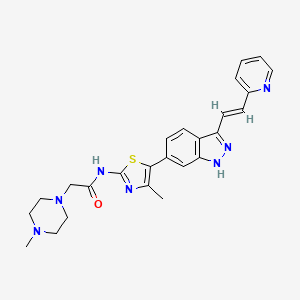
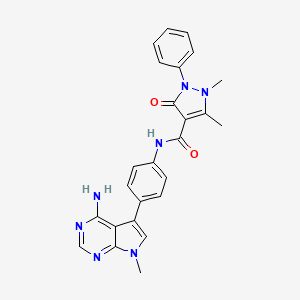
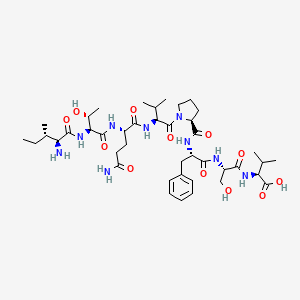
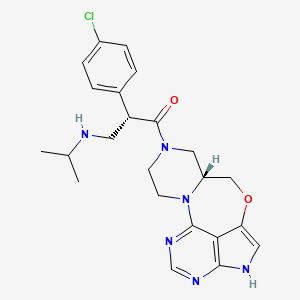
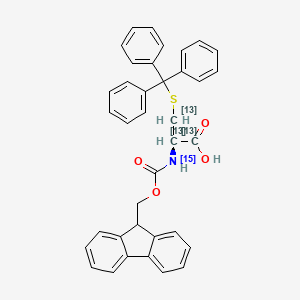
![dipotassium;6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate](/img/structure/B12399710.png)


